molecular formula C22H23N3O5 B10992032 N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycylglycine

N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycylglycine

Cat. No.: B10992032
M. Wt: 409.4 g/mol
InChI Key: LBNYIIYDZRUTRK-UHFFFAOYSA-N
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Description

N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycylglycine is a synthetic compound that combines the structural features of indole and glycine derivatives. This compound is of interest due to its potential applications in medicinal chemistry and biochemical research. The presence of the indole moiety, a common structural motif in many biologically active molecules, suggests that this compound may exhibit significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycylglycine typically involves multiple steps:

    Synthesis of 6-(benzyloxy)-1H-indole: This can be achieved by reacting indole with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

    Formation of 3-(6-(benzyloxy)-1H-indol-1-yl)propanoic acid: The 6-(benzyloxy)-1H-indole is then subjected to a Friedel-Crafts acylation reaction with a suitable acyl chloride, such as 3-chloropropionyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

    Coupling with Glycylglycine: The resulting 3-(6-(benzyloxy)-1H-indol-1-yl)propanoic acid is then coupled with glycylglycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycylglycine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding indole-3-carboxylic acids.

    Reduction: Formation of indole derivatives with reduced functional groups.

    Substitution: Formation of indole derivatives with substituted benzyloxy groups.

Scientific Research Applications

N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycylglycine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycylglycine is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety may facilitate binding to these targets, while the glycylglycine component could enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycylglycine is unique due to its specific combination of an indole moiety with a dipeptide structure. This combination may confer unique biological properties and enhance its potential as a therapeutic agent compared to other similar compounds.

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

2-[[2-[3-(6-phenylmethoxyindol-1-yl)propanoylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C22H23N3O5/c26-20(23-13-21(27)24-14-22(28)29)9-11-25-10-8-17-6-7-18(12-19(17)25)30-15-16-4-2-1-3-5-16/h1-8,10,12H,9,11,13-15H2,(H,23,26)(H,24,27)(H,28,29)

InChI Key

LBNYIIYDZRUTRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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